7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one
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Overview
Description
7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dinitrophenoxy group at the 7-position, a methyl group at the 4-position, and a propyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dinitrophenol and 4-methyl-3-propyl-2H-chromen-2-one.
Formation of 2,4-dinitrophenoxy Intermediate: 2,4-dinitrophenol is reacted with an appropriate halogenated reagent (e.g., 2,4-dinitrochlorobenzene) in the presence of a base (e.g., sodium hydroxide) to form the 2,4-dinitrophenoxy intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenoxy ethanol: Similar in structure but lacks the chromen-2-one core.
3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: Similar chromen-2-one core but different substituents.
Uniqueness
7-(2,4-dinitrophenoxy)-4-methyl-3-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C19H16N2O7 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-4-methyl-3-propylchromen-2-one |
InChI |
InChI=1S/C19H16N2O7/c1-3-4-15-11(2)14-7-6-13(10-18(14)28-19(15)22)27-17-8-5-12(20(23)24)9-16(17)21(25)26/h5-10H,3-4H2,1-2H3 |
InChI Key |
JVQMZTMTKGVESK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC1=O)C |
Origin of Product |
United States |
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